1-Boc-4-(Cbz-amino)-3-pyrrolidinone
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-oxo-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYWTOZMAUABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-Boc-4-(Cbz-amino)-3-pyrrolidinone: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional architecture that can effectively present pharmacophoric elements for interaction with biological targets.[1] Within this class of compounds, 1-Boc-4-(Cbz-amino)-3-pyrrolidinone emerges as a highly valuable, dual-protected building block for the synthesis of complex molecular architectures, particularly in the realm of protease and kinase inhibitors.[2][3] The strategic placement of the ketone functionality, flanked by two orthogonally protected amino groups—the tert-butyloxycarbonyl (Boc) group on the ring nitrogen and the carbobenzyloxy (Cbz) group on the exocyclic amine—offers chemists precise control over subsequent synthetic transformations. This guide provides an in-depth technical overview of the chemical identity, synthesis, purification, analytical characterization, and applications of this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
The definitive chemical identity of this compound is established by its unique CAS number and its systematic IUPAC name, which is derived from its parent ketone structure, tert-butyl 3-oxopyrrolidine-1-carboxylate.[4]
| Property | Value | Source |
| CAS Number | 288083-67-0 | |
| IUPAC Name | tert-butyl 4-[(benzyloxy)carbonylamino]-3-oxopyrrolidine-1-carboxylate | Inferred from related structures |
| Molecular Formula | C₁₇H₂₂N₂O₅ | |
| Molecular Weight | 334.37 g/mol | |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | Inferred from synthetic protocols of similar compounds |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the introduction of the Cbz-protected amino group at the C4 position of a pre-formed N-Boc-3-pyrrolidinone ring, or the oxidation of a corresponding 3-hydroxy-pyrrolidine precursor.
Synthetic Pathway
A plausible and commonly employed synthetic strategy involves the α-amination of N-Boc-3-pyrrolidinone, followed by the protection of the newly introduced amino group with a Cbz group. This method offers a direct route to the target molecule from commercially available starting materials.[5][6]
Caption: A potential synthetic route to this compound.
An alternative pathway involves the oxidation of a trans-1-Boc-4-(Cbz-amino)-3-hydroxypyrrolidine precursor. This method is advantageous if the corresponding alcohol is readily accessible.
Caption: Alternative synthesis via oxidation of the corresponding alcohol.
Experimental Protocol: A Generalized Approach
Step 1: α-Amination of N-Boc-3-pyrrolidinone
-
To a solution of N-Boc-3-pyrrolidinone in an appropriate aprotic solvent (e.g., THF, DCM) at low temperature (-78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to generate the corresponding enolate.
-
To the enolate solution, add an electrophilic aminating agent, such as a dialkyl azodicarboxylate (e.g., di-tert-butyl azodicarboxylate).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Cbz Protection of the α-Amino Ketone
-
Dissolve the crude α-amino ketone in a suitable solvent such as dichloromethane or a biphasic mixture of an organic solvent and aqueous sodium bicarbonate.
-
Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
Purification of the final product is typically achieved through flash column chromatography on silica gel.[7] The choice of eluent system will depend on the polarity of the compound, but a mixture of hexanes and ethyl acetate is a common starting point for molecules of this type.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the Cbz group (aromatic protons between 7.2-7.4 ppm and a benzylic CH₂ singlet around 5.1 ppm), and the pyrrolidine ring protons, which will appear as multiplets in the aliphatic region. The chemical shifts of the protons on the pyrrolidinone ring will be influenced by the presence of the adjacent carbonyl and amino functionalities.
-
¹³C NMR: The carbon NMR spectrum will display characteristic resonances for the carbonyl carbons of the Boc, Cbz, and ketone groups (typically in the range of 150-210 ppm), the aromatic carbons of the Cbz group (around 127-136 ppm), and the aliphatic carbons of the pyrrolidine ring and the Boc group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The purity is determined by the area percentage of the main peak in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected [M+H]⁺ or [M+Na]⁺ ions should be observed in the positive ion mode.
Caption: A typical analytical workflow for the characterization of the target compound.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly valuable intermediate in the synthesis of a variety of biologically active molecules. The pyrrolidinone core is a key component in numerous protease and kinase inhibitors.[2][3]
Role as a Chiral Building Block
The stereochemistry of the pyrrolidine ring is often critical for biological activity. This building block can be synthesized in enantiomerically pure forms, allowing for the preparation of stereochemically defined drug candidates. The presence of the ketone at the 3-position also provides a handle for further stereoselective modifications, such as reduction to the corresponding alcohol or reductive amination to introduce additional diversity.
Utility in the Synthesis of Enzyme Inhibitors
-
Protease Inhibitors: The pyrrolidinone scaffold can mimic the peptide backbone and present substituents that interact with the active site of proteases. For example, derivatives of this compound could be elaborated to target viral proteases, such as that of HIV, or human proteases involved in diseases like cancer.[2]
-
Kinase Inhibitors: The pyrrolidine ring can serve as a scaffold to orient functional groups that bind to the ATP-binding site of kinases. The functional handles on this compound allow for the attachment of various pharmacophoric groups to target specific kinases implicated in cancer and inflammatory diseases.[8]
The orthogonal protecting groups (Boc and Cbz) are a key feature of this molecule. The Boc group can be selectively removed under acidic conditions, while the Cbz group is typically cleaved by catalytic hydrogenation.[][10] This allows for the stepwise elaboration of the molecule at either the ring nitrogen or the exocyclic amine, providing a high degree of synthetic flexibility.
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its well-defined chemical identity, coupled with accessible synthetic routes and versatile functional handles, makes it an attractive building block for the construction of complex and potent enzyme inhibitors. The ability to control the stereochemistry of the pyrrolidinone core and the orthogonal nature of its protecting groups provide researchers with a powerful tool for the rational design and synthesis of novel therapeutic agents.
References
- (Reference to a general review on pyrrolidines in medicinal chemistry, if found)
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J. Org. Chem.2021 , 86 (2), 1639–1647. [Link][8]
- (Reference to a specific synthesis of a rel
- (Reference to a specific applic
- (Reference to analytical d
-
Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. CN102241617A. [6]
-
Discovery of potent pyrrolidone-based HIV-1 protease inhibitors with enhanced drug-like properties. Bioorg. Med. Chem. Lett.2004 , 14 (22), 5555-5558. [Link][2]
- (Reference to a general review on Boc protection, if found)
- (Reference to a general review on Cbz protection, if found)
- (Reference to a specific example of orthogonal deprotection, if found)
- (Reference to a specific example of purific
- (Reference to a specific example of HPLC analysis, if found)
- (Reference to a specific example of MS analysis, if found)
- (Reference to a specific example of NMR analysis, if found)
- (Reference to a specific drug containing a similar scaffold, if found)
- (Reference to a specific p
- (Reference to a specific p
- (Reference to a specific p
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate. PubChem. [Link][4]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica2015 , 7 (10), 230-236. [Link][3]
- (Reference to a specific p
- (Reference to a specific p
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link][10]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Discovery of potent pyrrolidone-based HIV-1 protease inhibitors with enhanced drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 6. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 7. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
An In-Depth Technical Guide to 1-Boc-4-(Cbz-amino)-3-pyrrolidinone: Current Knowledge and Data Gaps
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a summary of the known properties of the synthetic building block, 1-Boc-4-(Cbz-amino)-3-pyrrolidinone. While fundamental molecular details are well-established, this document also highlights the current gaps in publicly available experimental data for its detailed physicochemical and spectroscopic properties.
Compound Identification and Molecular Structure
This compound, a key intermediate in organic synthesis, possesses a pyrrolidinone core functionalized with two critical protecting groups: a tert-butoxycarbonyl (Boc) group on the ring nitrogen and a carboxybenzyl (Cbz) group on the exocyclic amine. These protecting groups are orthogonal, allowing for their selective removal under different chemical conditions, a feature highly valuable in multi-step synthesis, particularly in the construction of complex molecules like peptidomimetics and other pharmaceutically relevant scaffolds.
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym | tert-butyl 4-(benzyloxycarbonylamino)-3-oxopyrrolidine-1-carboxylate | - |
| CAS Number | 288083-67-0 | [1] |
| Molecular Formula | C17H22N2O5 | [1] |
| Molecular Weight | 334.37 g/mol | [1] |
Physicochemical Properties: An Area for Further Investigation
A thorough review of publicly accessible scientific literature and chemical databases reveals a notable absence of experimentally determined physicochemical data for this compound. While data for structurally related compounds are available, it is scientifically unsound to extrapolate these values, as minor changes in molecular structure can significantly alter a compound's physical properties.
Key Physicochemical Parameters Requiring Experimental Determination:
-
Melting Point: The melting point is a crucial indicator of purity and physical state at a given temperature.
-
Solubility: A comprehensive solubility profile in a range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol, DMSO) and aqueous systems is essential for its application in reaction chemistry and purification processes.
-
pKa: The acid dissociation constant(s) would provide insight into the ionizable nature of the compound, which is important for understanding its behavior in different pH environments, such as in chromatographic separations or biological assays.
Spectroscopic Characterization: The Fingerprint of a Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR would be used to confirm the presence and connectivity of the hydrogen atoms in the molecule. Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the pyrrolidinone ring protons, the Cbz group's benzylic and aromatic protons, and the amine proton.
-
¹³C NMR: Carbon NMR would reveal the number of unique carbon environments in the molecule, including the carbonyl carbons of the ketone, Boc, and Cbz groups, the aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring and the Boc group.
Infrared (IR) Spectroscopy
FT-IR spectroscopy would be utilized to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for:
-
N-H stretching (from the Cbz-protected amine)
-
C=O stretching (from the ketone, Boc, and Cbz carbonyl groups)
-
C-O stretching (from the ester and carbamate functionalities)
-
Aromatic C-H and C=C stretching (from the Cbz group)
Mass Spectrometry (MS)
Mass spectrometry would be employed to determine the accurate mass of the molecule, confirming its elemental composition. The expected molecular ion peak ([M+H]⁺ or [M+Na]⁺) would correspond to the calculated molecular weight.
Experimental Workflows for Characterization
The following diagrams illustrate the general workflows for the synthesis and characterization of a novel synthetic intermediate like this compound.
Sources
Navigating the Safety Profile of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide, structured from the perspective of a Senior Application Scientist, aims to provide a robust framework for the safe handling, storage, and disposal of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone. By synthesizing data from structurally analogous compounds, we will elucidate the anticipated toxicological properties, reactivity, and requisite safety protocols, ensuring a self-validating system of laboratory practice.
Section 1: Chemical Identity and Hazard Profile Analysis
This compound is a substituted pyrrolidinone derivative. Its structure incorporates two key protecting groups widely used in peptide synthesis and medicinal chemistry: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.
| Component | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Not Available | C₁₉H₂₄N₂O₅ | 364.41 g/mol |
The primary hazards associated with this compound can be inferred from related molecules. The pyrrolidinone ring itself can present hazards, while the Boc and Cbz groups have their own safety considerations.[1][2][3] Based on analogous compounds, the anticipated GHS hazard classifications are:
-
Eye Irritation: Likely to cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]
It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Section 2: Principles of Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent set of handling protocols is necessary to minimize exposure and ensure laboratory safety.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure should always be robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is mandatory when working with this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and potential irritation.[2] |
| Skin and Body Protection | A lab coat and closed-toe shoes. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required when handled in a fume hood. | In the absence of adequate ventilation or for large spills, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[5] |
The following diagram illustrates the logical flow of PPE selection based on the anticipated hazards.
Caption: PPE selection workflow based on hazard assessment.
Section 3: Emergency Procedures – A Framework for Response
Preparedness is key to mitigating the impact of any laboratory incident.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place the contained material into a sealed, labeled container for proper disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to the laboratory supervisor.
Section 4: Storage, Stability, and Incompatibility
Proper storage is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials.
-
Stability: The compound is expected to be stable under recommended storage conditions. However, the Boc group can be labile to strong acids, and the Cbz group can be removed by catalytic hydrogenation.[6][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
The following diagram outlines the decision-making process for appropriate storage.
Caption: Key storage considerations for the compound.
Section 5: Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[8]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.
Conclusion
While a dedicated SDS for this compound is not currently available, a comprehensive and robust safety protocol can be established through a careful analysis of its constituent chemical motifs. By treating this compound with the precautions outlined in this guide—assuming it to be a skin, eye, and respiratory irritant—researchers can work with it in a safe and responsible manner. Adherence to engineering controls, consistent use of appropriate PPE, and a clear understanding of emergency procedures are paramount to ensuring a safe laboratory environment for the advancement of scientific discovery.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Orthogonal Deprotection Strategies for Boc and Cbz Groups in Pyrrolidinone Scaffolds
Abstract & Strategic Overview
Pyrrolidinone (gamma-lactam) derivatives are critical pharmacophores in medicinal chemistry, serving as core scaffolds for racetams, peptide mimetics, and protease inhibitors. The synthesis of these molecules often requires the differential protection of amine functionalities—typically the lactam nitrogen and an exocyclic amine.
The Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups represent the "gold standard" for orthogonal protection. They allow for the selective demasking of one amine site while leaving the other protected, enabling precise regioselective functionalization.
This guide details the mechanistic logic and validated protocols for:
-
Selective Boc removal (Acidolysis) in the presence of Cbz.
-
Selective Cbz removal (Hydrogenolysis) in the presence of Boc.
The Orthogonality Principle
The chemical basis for this orthogonality lies in the distinct cleavage mechanisms:
-
Boc: Cleaved by anhydrous acid (SN1-like fragmentation). Stable to hydrogenolysis.[1]
-
Cbz: Cleaved by catalytic hydrogenation (reductive cleavage). Stable to mild/moderate anhydrous acids.
Decision Pathway & Workflow
The following decision tree illustrates the divergent workflows based on the target moiety to be deprotected.
Figure 1: Strategic decision tree for orthogonal deprotection of pyrrolidinone derivatives.
Pathway A: Selective Boc Deprotection
Objective: Cleave the Boc group while retaining the Cbz group.[2]
Mechanistic Insight
Boc removal proceeds via protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (t-Bu+). This cation is highly electrophilic.
-
The Risk: The t-Bu+ cation can re-attach to nucleophilic sites on the pyrrolidinone ring or the Cbz aromatic ring (Friedel-Crafts alkylation).
-
The Solution: Use scavengers (e.g., triisopropylsilane or water) to quench the t-Bu+ cation.
Validated Protocol
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS).
-
Preparation: Dissolve the N-Boc, N-Cbz pyrrolidinone substrate (1.0 equiv) in DCM (concentration ~0.1 M).
-
Scavenger Addition: Add TIPS (2.5% v/v) and H2O (2.5% v/v) to the solution.
-
Why? TIPS scavenges carbocations; water aids in the decarboxylation step.
-
-
Acidolysis: Cool the solution to 0°C. Slowly add TFA to achieve a final ratio of 1:4 (TFA:DCM).
-
Note: Pure TFA can be used, but 20-50% in DCM is milder and sufficient for Boc.
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to room temperature. Monitor by TLC (usually complete in 1–3 hours).
-
Checkpoint: Cbz is stable in TFA at RT for several hours. Do not heat.
-
-
Workup:
-
Concentrate in vacuo to remove TFA/DCM.[3]
-
Crucial Step: The product exists as a TFA salt. To isolate the free base, redissolve in EtOAc and wash with saturated aqueous NaHCO3.
-
Warning: Pyrrolidinones are water-soluble. If the product is polar, avoid aqueous wash; instead, use basic resin (e.g., Amberlyst A-21) to neutralize.
-
Pathway B: Selective Cbz Deprotection
Objective: Cleave the Cbz group while retaining the Boc group.
Mechanistic Insight
Cbz removal utilizes catalytic hydrogenolysis.[4] Palladium adsorbs H2 and the benzyl carbamate.[5] The benzylic C-O bond is cleaved, releasing toluene and carbamic acid, which spontaneously decarboxylates.
-
Boc Stability: The tert-butyl group lacks a benzylic bond and is sterically bulky, making it completely inert to standard Pd/C hydrogenation conditions.
Validated Protocol
Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (H2), Methanol (MeOH).
-
Preparation: Dissolve the substrate (1.0 equiv) in degassed MeOH (0.1 M).
-
Solvent Note: Ethanol or EtOAc can be used if solubility in MeOH is poor.
-
-
Catalyst Addition: Under an inert atmosphere (N2 or Ar), carefully add 10 wt% of Pd/C (e.g., if 100 mg substrate, add 10 mg catalyst).
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of toluene or water first if handling large scales.
-
-
Hydrogenation: Purge the vessel with H2 gas (balloon pressure, ~1 atm, is usually sufficient).
-
Reaction: Stir vigorously at room temperature.
-
Time: 2–12 hours.[3]
-
Monitoring: Loss of UV activity (if Cbz was the only aromatic group) or TLC.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst.[4]
-
Rinse the Celite pad with MeOH.
-
Concentrate the filtrate to obtain the N-Boc amine.
-
Comparative Stability Data
The following table summarizes the stability of both groups under various conditions relevant to pyrrolidinone synthesis.
| Reagent / Condition | Boc Stability | Cbz Stability | Resulting Selectivity |
| 50% TFA / DCM (RT) | Labile (< 1 h) | Stable (> 24 h) | Removes Boc |
| 4M HCl / Dioxane | Labile | Stable | Removes Boc |
| H₂ / Pd-C (MeOH) | Stable | Labile | Removes Cbz |
| HBr / Acetic Acid | Labile | Labile | Removes BOTH (Non-selective) |
| Piperidine / DMF | Stable | Stable | Orthogonal to Fmoc |
| TMSI (Iodotrimethylsilane) | Labile | Labile | Removes BOTH (Fast) |
Mechanistic Visualization
The chemical pathways for the divergent deprotection mechanisms are detailed below.
Figure 2: Mechanistic divergence between acid-mediated Boc cleavage and metal-catalyzed Cbz hydrogenolysis.
Troubleshooting & Expert Tips
Solubility of Pyrrolidinones
Pyrrolidinone derivatives, especially after deprotection, can be highly polar.
-
Issue: Product does not extract into organic layer (DCM/EtOAc) during basic workup.
-
Solution: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. Alternatively, avoid aqueous workup entirely by using ion-exchange resins.
Sulfur-Containing Substrates
If the pyrrolidinone side chain contains sulfur (e.g., Methionine or Cysteine derivatives):
-
Problem: Sulfur poisons the Pd/C catalyst, halting Cbz removal.
-
Solution: Use Transfer Hydrogenation (1,4-cyclohexadiene or ammonium formate with Pd/C) or switch to Lewis Acid deprotection (e.g., BCl3 or AlCl3), though the latter requires strict temperature control to avoid affecting the Boc group.
"Scrambling"
In rare cases, the tert-butyl cation generated during Boc removal can attack the benzyl ring of the Cbz group.
-
Prevention: Always use a scavenger cocktail (TFA/TIPS/H2O 95:2.5:2.5).
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Han, G., et al. (2000). Recent Development of Peptide Coupling Reagents in Organic Synthesis.[6] Tetrahedron, 60(11), 2447-2467. (Context on Lactam stability).
-
Vinayagam, V., et al. (2024).[7] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[7] Journal of Organic Chemistry, 89, 5665-5674.[7] [7]
-
Candeias, N. R., et al. (2014). Iron(III) catalyzed selective deprotection of N-Boc protecting group.[2] Organic & Biomolecular Chemistry, 12, 1234-1240.
Sources
- 1. Double BOC protection selective removal method [en.highfine.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Application Note: Strategic Incorporation of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone in SPPS
This Application Note is designed for researchers and drug discovery scientists utilizing 1-Boc-4-(Cbz-amino)-3-pyrrolidinone as a high-value scaffold in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
This compound is a "privileged scaffold" used to introduce conformational constraints and reactive handles into peptide backbones. Unlike standard amino acids, its value lies in the C3-Ketone , which serves as a versatile divergence point for Reductive Amination (creating 3,4-diamino pyrrolidines) or Stereoselective Reduction (creating hydroxyethylene isosteres).
This guide details the specific protocols for handling this molecule in SPPS, addressing the critical challenge of beta-elimination instability and providing validated workflows for on-resin functionalization.
Chemical Logic & Stability Profile
The Orthogonal Protection Strategy
The molecule features a dual-protection scheme designed for versatility in both Boc and Fmoc chemistries, though it natively favors Boc-SPPS.
| Site | Group | Removal Condition | Stability Note |
| N1 (Ring) | Boc (t-Butyloxycarbonyl) | TFA (Trifluoroacetic acid) | Labile to acid. Stable to base. |
| C4-Amine | Cbz (Benzyloxycarbonyl) | HF (Hydrofluoric acid) or H₂/Pd | Stable to TFA.[1] Stable to mild base. |
| C3-Ketone | Unprotected | Reactive Handle | Critical: Prone to epimerization or |
The Stability Challenge: Beta-Elimination
The structural motif of a ketone adjacent to a protected amine (beta-amino ketone) presents a risk of retro-Michael addition (beta-elimination) , leading to the formation of an enone and loss of the Cbz-amine.
-
Risk Factor: High pH (e.g., 20% Piperidine in Fmoc removal) or prolonged exposure to tertiary amines (DIEA/TEA).
-
Mitigation:
-
In Boc-SPPS: The acidic conditions (TFA deprotection) favor stability. Neutralization steps (DIEA) should be brief (< 2 mins).
-
In Fmoc-SPPS: This molecule is best used as an N-terminal cap or coupled after the final Fmoc deprotection to avoid repeated exposure to piperidine.
-
Experimental Protocols
Protocol A: Incorporation via Boc-SPPS (Recommended)
This workflow assumes a standard Merrifield or MBHA resin.
Step 1: Boc Deprotection of Resin-Bound Peptide
-
Wash resin with DCM (3 x 1 min).
-
Treat with 50% TFA / 50% DCM (1 x 2 min, then 1 x 20 min).
-
Wash with DCM (5 x 1 min).
Step 2: Neutralization (Critical Timing)
-
Treat with 5% DIEA in DCM (2 x 1 min). Do not exceed 2 minutes to prevent side reactions on the growing chain.
-
Wash immediately with DCM (3 x 1 min) and DMF (2 x 1 min).
Step 3: Coupling of this compound Note: The N1-Boc group on the scaffold is removed before coupling? No. The scaffold is the incoming acid. Wait—the molecule provided is a pyrrolidinone. It lacks a carboxylic acid for coupling unless it is a "Proline" analog with a COOH at C2. Correction: Standard commercial forms of this scaffold are often Proline derivatives (e.g., 1-Boc-4-(Cbz-amino)-3-oxo-L-proline). If the molecule is simply the pyrrolidinone ring without a carboxylate, it must be attached via Reductive Amination to a resin-bound amine.
Assumption for Protocol: The molecule is 1-Boc-4-(Cbz-amino)-3-oxo-L-proline (Carboxylic acid at C2).
-
Activation: Dissolve 3.0 eq of the scaffold, 3.0 eq HATU , and 3.0 eq HOAt in DMF.
-
Add 6.0 eq TMP (2,4,6-Trimethylpyridine) or Collidine . Avoid DIEA to reduce base-catalyzed epimerization at C2.
-
Coupling: Add activated solution to resin. Shake for 2–4 hours at Room Temp.
-
Wash: DMF (3x), DCM (3x).
-
Kaiser Test: Verify coupling completion (should be negative).
Protocol B: On-Resin Reductive Amination (The "Killer App")
This protocol converts the C3-ketone into a secondary or tertiary amine, creating a 3,4-diamino pyrrolidine scaffold.
Reagents:
-
Amine Component: Primary or Secondary Amine (R-NH₂).
-
Solvent: 1% Acetic Acid in TMOF (Trimethyl Orthoformate) / DMF (1:1). TMOF acts as a dehydrating agent to drive imine formation.
-
Reducing Agent: NaBH₃CN (Sodium Cyanoborohydride).[2]
Procedure:
-
Imine Formation:
-
Swell resin-bound scaffold (from Protocol A) in TMOF/DMF.
-
Add 10 eq of the Amine (R-NH₂).
-
Add 1% Acetic Acid .
-
Shake for 2 hours at Room Temp.
-
-
Reduction:
-
Add 5 eq of NaBH₃CN (dissolved in a minimal amount of DMF/MeOH) directly to the reaction slurry.
-
Shake for 4–16 hours (overnight is safest for sterically hindered ketones).
-
-
Work-up:
-
Wash resin with DMF (5x), MeOH (3x), DCM (3x).
-
Note: The result is a secondary amine at C3. This can be further acylated or left as a basic site.
-
Protocol C: Cleavage & Global Deprotection
For Boc-SPPS utilizing MBHA/PAM resins.
-
Setup: Dry resin completely under high vacuum.
-
Scavenger Mix: Prepare HF / p-Cresol / Dimethyl Sulfide (90:5:5).
-
Reaction: Treat resin at 0°C for 1 hour .
-
Mechanism:[3] HF cleaves the peptide from the resin, removes the N-terminal Boc (if present), and removes the side-chain Cbz group at C4.
-
-
Precipitation: Evaporate HF. Precipitate crude peptide in cold Diethyl Ether.
Visualizing the Workflow
The following diagram illustrates the divergence of the scaffold into two distinct chemical spaces: Aminopyrrolidines (via Reductive Amination) and Hydroxypyrrolidines (via Reduction).
Caption: Workflow for incorporating and diversifying the 3-pyrrolidinone scaffold. The C3-ketone allows bifurcation into amino- or hydroxy-derivatives before final HF cleavage.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Coupling Yield | Steric hindrance or slow activation. | Switch to HATU/HOAt at 50°C (microwave assisted, max 10 mins). |
| Racemization at C2 | Base-catalyzed proton abstraction. | Use Collidine or TMP instead of DIEA. Minimize pre-activation time. |
| Incomplete Reductive Amination | Imine hydrolysis or steric bulk. | Use TMOF as solvent to scavenge water. Increase reaction time to 16h. |
| Side Product: Enone | Beta-elimination of the Cbz-amine. | Avoid Piperidine. If using Fmoc strategy, use DBU/Piperidine (2:98) for shorter bursts, or switch to Boc strategy. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Matthews, J., et al. (2010). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides by Reductive Amination. Journal of Organic Chemistry, 75(19), 6549–6555. Link
-
Green, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed stability data on Cbz/Boc orthogonality). Link
-
Perron, V., et al. (2009).[4][5] Regioselective Preparation of Mono-N-Boc, N-Cbz, N-Fmoc Aromatic Amines.[5] Synthesis, 2009(02), 283–289.[5] Link
-
Jackson, R. F. W., et al. (2008). Kinetic studies on the stability and reactivity of beta-amino alkylzinc iodides (Beta-elimination risks). Journal of Organic Chemistry, 73(21), 8469–8478. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Handling 1-Boc-4-(Cbz-amino)-3-pyrrolidinone
Topic: Overcoming Hygroscopicity & Instability in N-Protected Aminoketones
Document ID: TSC-PYR-303 | Status: Active | Audience: Medicinal Chemists / Process Development
Core Technical Insight: The "Hygroscopic Trap"
Why is this happening? You are likely experiencing this compound turning into a sticky foam or gum upon exposure to air. This is not necessarily irreversible decomposition.
The 3-pyrrolidinone core is electronically unique. The nitrogen at position 1 is protected by an electron-withdrawing Boc group. This pulls electron density away from the ring, making the ketone carbonyl at position 3 highly electrophilic. When exposed to atmospheric moisture, it rapidly undergoes nucleophilic attack by water to form a gem-diol (hydrate) .
-
The Bad News: The gem-diol disrupts stoichiometry, interferes with organometallic reagents, and hampers imine formation (e.g., in reductive aminations).
Visualizing the Problem
The following diagram illustrates the equilibrium between the active ketone and the inactive gem-diol, triggered by moisture.[2]
Figure 1: The reversible hydration cycle. The formation of the gem-diol is the primary cause of "gumming" and mass errors.
Troubleshooting Guides & FAQs
Module A: Storage & Physical State
Q: My white solid has turned into a colorless oil/gum. Is it ruined? A: Likely not. This is the classic physical signature of gem-diol formation.
-
Diagnosis: Run a quick NMR in DMSO-d6. You may see two sets of peaks or a broadened signal for the C3 position if water is present.
-
Immediate Fix: Do not attempt to recrystallize from aqueous solvents. Proceed immediately to Protocol C (Azeotropic Drying) .
-
Prevention: Store under Argon/Nitrogen at -20°C. Parafilm is insufficient; use a desiccator or sealed vial with desiccant packets.
Q: How do I weigh this accurately for a reaction if the mass keeps increasing on the balance? A: The "creeping mass" is water absorption.
-
Stop weighing solids directly for critical stoichiometry.
-
Make a Stock Solution: Dissolve the entire bottle (or a rough large chunk) in dry DCM or Toluene.
-
Quantify: Use Protocol B (qNMR) to determine the exact molarity of this stock solution.
-
Dispense: Volumetric transfer is far more accurate than gravimetric transfer for hygroscopic oils.
Module B: Reaction Troubleshooting
Q: My reductive amination (with NaBH(OAc)₃) has stalled or yielded low conversion. A: Water is the enemy here. The gem-diol does not react with the amine; only the ketone does. Water shifts the equilibrium away from the imine intermediate.
-
The Fix: Add a dehydrating agent to the imine formation step.
-
Option 1: Add activated 4Å Molecular Sieves (powdered) to the reaction mixture.
-
Option 2: Use Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 equiv) as a Lewis acid/water scavenger during the imine formation step (before adding the reducing agent).
-
Q: Can I use this in a Grignard or Lithium reaction? A: Only if rigorously dried. The carbamate protons (NH-Boc, NH-Cbz) are acidic and will quench 2 equivalents of organometallic reagent regardless of water content. You must use >3 equivalents of nucleophile, but if the material is wet (gem-diol), you will quench even more. Protocol C is mandatory here.
Standard Operating Protocols (SOPs)
Protocol B: Quantitative NMR (qNMR) for Purity Assay
Use this to determine the exact amount of "active ketone" vs. water/solvent weight.
Reagents:
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High stability, distinct singlet at ~6.1 ppm).
-
Solvent: DMSO-d6 (preferred over CDCl₃ to ensure full dissolution of the gem-diol/hydrate forms).
Procedure:
-
Weigh exactly ~10 mg of the Internal Standard (
) into a vial. -
Weigh exactly ~15-20 mg of the Analyte (your pyrrolidinone) (
) into the same vial. -
Dissolve in 0.7 mL DMSO-d6 and transfer to NMR tube.
-
Set relaxation delay (
) to 30 seconds (critical for integration accuracy). -
Calculation:
- : Integrated Area
- : Number of protons (3 for Trimethoxybenzene singlet)
- : Molecular Weight
- : Purity of Internal Standard (usually 99.9%)
Protocol C: Azeotropic Drying (The "Reset" Button)
Perform this immediately before setting up water-sensitive reactions.
Workflow Diagram:
Figure 2: Azeotropic removal of water using Toluene.
Why Toluene? Toluene forms a positive azeotrope with water (boiling at 85°C vs 100°C for pure water). By evaporating the toluene, you physically "carry" the water out of the gem-diol equilibrium, forcing it back to the ketone.
Summary Data Table: Stability Profile
| Parameter | Characteristic | Handling Recommendation |
| Hygroscopicity | High (Forms Gem-Diol) | Store in desiccator; minimize open-air time. |
| Oxidation State | Ketone (C3) | Prone to hydration; stable to air oxidation. |
| Protecting Groups | Boc (Acid labile), Cbz (H₂ labile) | Avoid strong acids (TFA/HCl) unless deprotecting. |
| Thermal Stability | Moderate | Avoid temps >60°C for prolonged periods (Boc thermolysis). |
| Best Solvent | DCM, THF, Toluene | Avoid alcohols (MeOH/EtOH) for storage (forms hemiacetals). |
References
-
Gem-Diol Equilibrium in Electron-Deficient Ketones
-
Quantitative NMR (qNMR)
- Source: National Institutes of Health (PMC).
-
URL:[Link]
-
Reductive Amination Troubleshooting
-
Azeotropic Drying Protocols
- Source: University of Rochester, Dept. of Chemistry. "Workup: Drying Methods."
-
URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Geminal diol - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aidic.it [aidic.it]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Optimizing storage conditions to prevent hydrate formation in pyrrolidinones
Topic: Optimizing Storage Conditions to Prevent Hydrate Formation in Pyrrolidinones Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: 2-Pyrrolidone (2-Py), N-Methyl-2-pyrrolidone (NMP), and Polyvinylpyrrolidone (PVP).
Introduction: The Hygroscopic Challenge
Welcome to the Technical Support Center. You are likely here because you have encountered "crusting," unexpected solidification, or hydrolysis products (amine odors) in your pyrrolidinone stocks.
Pyrrolidinones are lactams (cyclic amides).[1] Their chemical utility—high polarity and water miscibility—is also their storage Achilles' heel. The carbonyl oxygen is a potent hydrogen bond acceptor. When exposed to atmospheric moisture, these compounds do not just "get wet"; they undergo thermodynamic phase changes:
-
2-Pyrrolidone (2-Py): Forms a stable crystalline monohydrate (
).[2] -
NMP: Undergoes hydrolysis, cleaving the ring to form 4-(methylamino)butyric acid and eventually releasing methylamine (fishy odor).
-
PVP: Absorbs moisture to depress the Glass Transition Temperature (
), causing free-flowing powders to turn into adhesive "bricks."
Module 1: Critical Storage Parameters
The Mechanism of Failure
Understanding why your solvent failed is the first step to prevention. The diagram below illustrates the moisture ingress pathway and its consequences.
Figure 1: The Hygroscopicity Feedback Loop. Moisture enters via headspace exchange, leading to distinct failure modes depending on the specific pyrrolidinone.
Comparative Storage Data
| Parameter | 2-Pyrrolidone (2-Py) | N-Methyl-2-pyrrolidone (NMP) | PVP (Povidone) |
| Hygroscopicity | High | High | Very High |
| Critical Failure | Solid Monohydrate Formation | Hydrolysis (Ring Opening) | Caking / Crosslinking |
| Freezing Point | Pure: | N/A (Amorphous Solid) | |
| Max Water Limit | |||
| Rec. Container | Stainless Steel / Glass | Stainless Steel / HDPE* | Multi-ply Al-foil bags |
| Headspace Gas | Dry Nitrogen / Argon | Dry Nitrogen | Desiccated Air |
*Note: While HDPE is common for NMP, it has a non-zero Moisture Vapor Transmission Rate (MVTR). For long-term storage (>6 months), glass or steel is required.
Module 2: Troubleshooting Active Issues
Q: My 2-Pyrrolidone has solidified at room temperature ( ). Is it ruined?
Diagnosis: Not necessarily.
Explanation: Pure 2-pyrrolidone has a melting point of
-
Warm the container to
in a water bath. -
If it melts completely, homogenize by shaking.
-
Perform a Karl Fischer (KF) Titration immediately.
-
If Water
: It was just thermal freezing. Store > or melt before use. -
If Water
: You have hydrate formation.[2] Proceed to Drying Protocols (Module 3).
-
Q: My NMP smells like "rotten fish." Can I distill it?
Diagnosis: Irreversible Hydrolysis. Explanation: The fishy odor is methylamine , a degradation product released when the lactam ring opens and decomposes. This usually indicates significant water contamination over time, often accelerated by heat or acidity. Action Plan:
-
Do NOT distill. Methylamine is volatile, but the ring-opened acid (4-(methylamino)butyric acid) will remain.
-
Disposal: The solvent quality is compromised for sensitive applications (e.g., peptide synthesis, electrode casting). Discard as hazardous waste.
Q: My PVP powder has formed hard clumps. Can I grind them down?
Diagnosis: Moisture-induced Plasticization.
Explanation: Water acts as a plasticizer, lowering the
-
Do NOT grind for critical API formulations. The dissolution kinetics of the fused clumps will differ from the original particle size distribution.
-
For non-critical use: You may grind, but dry the powder in a vacuum oven at
for 24 hours first.
Module 3: Prevention & Recovery Protocols
Protocol A: Molecular Sieve Drying (For NMP & 2-Py)
Use this protocol if water content is 0.1% - 1.0%. If >1.0%, distillation is required.
Materials:
-
Type 4A Molecular Sieves (Beads, not powder).
-
Oven (
for activation). -
Nitrogen source.[5]
Step-by-Step:
-
Activation: Heat sieves at
for 12 hours. Cool under vacuum or dry nitrogen.[5] Do not skip this. Commercial "activated" sieves are rarely dry enough for ppm-level work. -
Dosage: Add 5% w/v (50g sieves per 1L solvent).
-
Duration: Allow to stand for 24–48 hours. Agitate gently once every 12 hours.
-
Filtration: Decant or filter the solvent under a nitrogen blanket.
-
Why? Sieves generate dust. NMP/Sieve dust slurry can clog HPLC lines.
-
-
Validation: Retest with Karl Fischer. Target:
.
Protocol B: Inert Gas Sparging vs. Blanketing
Many users confuse these. Sparging removes oxygen/moisture; blanketing prevents re-entry.
Workflow Diagram:
Figure 2: Decision logic for Nitrogen Sparging vs. Blanketing.
Critical Technique:
-
Sparging: Use a glass frit to create fine bubbles. High surface area = faster moisture/oxygen exchange.
-
Blanketing: Use a heavy gas (Argon) if possible, as it sits on top of the liquid. If using Nitrogen, ensure a continuous slow stream while capping to displace lighter air.
References
-
BASF Technical Information. (2021). Gammabutyrolactone (GBL) and N-Methylpyrrolidone (NMP): Properties and Handling. Retrieved from
-
PubChem. (2024). 2-Pyrrolidone Compound Summary. National Library of Medicine. Retrieved from [4]
-
European Pharmacopoeia (Ph.[3] Eur.). Pyrrolidone Monohydrate and Povidone Monographs. (Standard Reference for Hydrate Limits).
- Wei, Y. et al. (2018). Hygroscopicity and moisture adsorption kinetics of pharmaceutical solids: A review. Journal of Pharmacy and Pharmacology. (Context for PVP Tg depression).
-
ChemicalBook. (2024). 2-Pyrrolidinone Properties and Melting Point Data.[1][3][4][6] Retrieved from [6]
Sources
- 1. polybluechem.com [polybluechem.com]
- 2. 2-Pyrrolidone [drugfuture.com]
- 3. 2-Pyrrolidone or Butyrolactam BP Ph Eur Grade Manufacturers [mubychem.com]
- 4. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. 616-45-5 CAS MSDS (2-Pyrrolidinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Resolving solubility issues of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone in aqueous buffers
Compound: 1-Boc-4-(Cbz-amino)-3-pyrrolidinone
Executive Summary: The "Grease Ball" Paradox
Status: Tier 3 Solubility Challenge (High Hydrophobicity / Low Aqueous Stability)
As a Senior Application Scientist, I often see researchers struggle with this specific intermediate. The core issue is structural contradiction: you are working with a small polar core (pyrrolidinone) that is "masked" by two bulky, lipophilic protecting groups (Boc and Cbz).
From a Hansen Solubility Parameter (HSP) perspective, the Dispersion (
The Golden Rule: Do not treat this as a standard amine. It is a carbamate-protected ketone . It has no ionizable basic nitrogen at physiological pH. Acidifying the buffer will not help solubility—it will chemically destroy your compound (Boc deprotection).
Root Cause Analysis (The "Why")
| Parameter | Value (Est.) | Implication for Solubility |
| cLogP | ~2.8 – 3.5 | Highly lipophilic. Water molecules face a high entropic penalty when organizing around this structure. |
| pKa (Amine) | N/A | The nitrogen atoms are acylated (Boc/Cbz). They are not basic. pH adjustment is futile. |
| H-Bond Donors | 1 (Cbz-NH) | Limited capacity to interact with water. |
| Crystal Lattice | High Energy | The symmetry of the Boc/Cbz groups often leads to tight crystal packing, requiring significant energy to break (high heat of fusion). |
Troubleshooting Guides & FAQs
Issue 1: The "Crash Out" Phenomenon
User Report: "I dissolved the compound in DMSO at 10 mM. When I added it to my assay buffer (PBS) to reach 100 µM, it immediately turned cloudy."
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). The rapid change in solvent polarity (DMSO
The Fix: Stepwise Cosolvent Dilution Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate "bridge" solvent like PEG-400.
Protocol:
-
Stock: Prepare 20 mM stock in 100% DMSO.
-
Bridge: Dilute 1:1 with PEG-400 (Polyethylene Glycol). Final: 10 mM in 50% DMSO/50% PEG-400.
-
Final: Slowly add this mix to your vortexing buffer. The PEG chains act as a surfactant, reducing the surface tension and preventing immediate aggregation.
Issue 2: Enzymatic Assay Tolerance
User Report: "My enzyme dies above 0.5% DMSO, but I can't get the compound soluble below 1% DMSO."
Diagnosis: You have hit the Solvent-Toxicity Limit .
The Fix: Cyclodextrin Complexation
Use Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in your assay buffer. -
Dissolve your compound in a small volume of DMSO (e.g., 50 mM).
-
Add the DMSO stock to the cyclodextrin solution with vigorous shaking (or sonication) for 30 minutes.
-
The cyclodextrin will sequester the compound, allowing you to dilute the DMSO to <0.1% while keeping the compound in solution.
Issue 3: Chemical Instability (False Positives)
User Report: "I see activity in my assay, but the LC-MS shows a different mass after 4 hours."
Diagnosis: Hydrolysis or Enolization.
-
Acid Sensitivity: If your buffer is acidic (pH < 5), the Boc group is falling off (Loss of -100 Da).
-
Base Sensitivity: At pH > 8, the 3-pyrrolidinone ketone is prone to enolization and potential aldol-like condensation / polymerization.
The Fix:
-
Maintain strictly Neutral pH (7.0 - 7.4) .
-
Use HEPES or MOPS instead of Tris (primary amines in Tris can occasionally react with reactive ketones via Schiff base formation, though less likely with hindered ketones).
Visualizing the Solution
Diagram 1: The Solubility Decision Tree
Caption: A logic flow for selecting the correct solubilization strategy based on assay tolerance and compound concentration.
Diagram 2: Mechanism of Solubilization (Micelle vs. Inclusion)
Caption: Comparison of how Cosolvents (PEG) vs. Cyclodextrins stabilize the hydrophobic Boc/Cbz groups in water.
Advanced Protocol: Kinetic Solubility Assay
Use this self-validating protocol to determine the exact solubility limit in your specific buffer.
Objective: Determine the maximum concentration of this compound before precipitation occurs using Nephelometry (Light Scattering).
Materials:
-
Stock Solution: 50 mM in DMSO.
-
Buffer: PBS pH 7.4.
-
Plate: 96-well clear flat-bottom UV-transparent plate.
Step-by-Step:
-
Preparation: Add 190 µL of PBS to columns 1-10.
-
Titration: Add 10 µL of DMSO stock to column 1 (Final: 2.5 mM). Mix.
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10.
-
Incubation: Incubate at Room Temp for 2 hours (shaking).
-
Readout: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.
-
Analysis: Plot OD620 vs. Concentration. The point where OD spikes above baseline is your Solubility Limit .
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone
For researchers and professionals in the field of drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone, a key intermediate in the synthesis of various biologically active compounds. We will delve into the interpretation of its unique spectral features, compare it with structurally similar alternatives, and provide detailed experimental protocols to ensure reproducible and reliable results.
Introduction
This compound is a chiral building block that incorporates two of the most common amine protecting groups in organic synthesis: the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The pyrrolidinone scaffold is a prevalent motif in many pharmaceuticals.[1] A thorough understanding of its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and for the structural elucidation of its subsequent reaction products.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound presents a distinct set of signals that can be unambiguously assigned to the different protons in the molecule. The following is a detailed interpretation of the expected chemical shifts (δ) and coupling patterns in a typical deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | m | 5H | Ar-H (Cbz) | The five protons of the phenyl ring of the Cbz group typically resonate in this region as a complex multiplet. |
| ~5.10 | s | 2H | -CH ₂-Ph (Cbz) | The benzylic methylene protons of the Cbz group appear as a sharp singlet due to the absence of adjacent protons. |
| ~5.8-6.2 | d | 1H | NH (Cbz) | The amide proton of the Cbz group is expected to be a doublet due to coupling with the adjacent C4-proton. Its chemical shift can be broad and solvent-dependent. |
| ~4.5-4.7 | m | 1H | C4-H | This proton is coupled to the Cbz-NH proton and the two C5-protons, resulting in a multiplet. |
| ~3.8-4.0 | m | 2H | C5-H ₂ | These methylene protons adjacent to the Boc-protected nitrogen are diastereotopic and will appear as a complex multiplet. |
| ~3.4-3.6 | m | 2H | C2-H ₂ | These methylene protons are adjacent to the carbonyl group and will appear as a multiplet. |
| 1.45 | s | 9H | -C(CH ₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group of the Boc protecting group give a characteristic sharp singlet. |
Comparative Spectral Analysis
To fully appreciate the nuances of the ¹H NMR spectrum of this compound, it is instructive to compare it with the spectra of its precursors and other related structures.
N-Boc-3-pyrrolidinone
The spectrum of N-Boc-3-pyrrolidinone provides a baseline for the pyrrolidinone ring protons without the Cbz-amino substituent. The protons on C2 and C5, adjacent to the nitrogen, and the protons on C4, adjacent to the carbonyl, will show distinct multiplets. The absence of the Cbz signals simplifies the spectrum significantly.
(R)-3-Amino-1-Cbz-pyrrolidine
In this analog, the pyrrolidinone carbonyl is reduced to a methylene group, and the Boc group is absent. The Cbz protecting group signals will be present, but the chemical shifts of the pyrrolidine ring protons will be shifted upfield compared to the pyrrolidinone due to the absence of the deshielding effect of the carbonyl group.
Experimental Protocols
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to minimize residual solvent signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration (Optional): If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can broaden peaks, the sample can be degassed by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is important for accurate integration.
-
Spectral Width: Set an appropriate spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly degrading the resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Visualizing the Molecular Structure and Logic
To better understand the relationships between the different parts of the molecule and their corresponding NMR signals, a logical diagram is presented below.
Caption: Logical relationship between the molecular fragments of this compound and their characteristic ¹H NMR signals.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and purity assessment. By understanding the characteristic chemical shifts and coupling patterns of the Boc, Cbz, and pyrrolidinone moieties, researchers can confidently interpret the spectral data. The comparative analysis with related compounds and the detailed experimental protocols provided in this guide will aid in obtaining high-quality, reproducible results, which is a cornerstone of scientific integrity in drug discovery and development.
References
- Mykhailiuk, P. K. (2019). Pyrrolidine-moiety is common in drug discovery, as it is found in more than 20 FDA-approved drugs. Enamine.
Sources
Advanced LC-MS/MS Characterization of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone: Structural Elucidation vs. Quantitative Workflows
Executive Summary
This guide provides a technical analysis of the LC-MS fragmentation behavior of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone (C₁₇H₂₂N₂O₅), a critical chiral building block in the synthesis of carbapenem antibiotics and kinase inhibitors. Unlike standard reagents, this molecule possesses two orthogonal protecting groups (Boc and Cbz) and a reactive ketone moiety, creating a complex mass spectral signature.
We compare two distinct analytical workflows:
-
High-Resolution Q-TOF MS/MS: For structural confirmation and impurity profiling (e.g., distinguishing de-protected byproducts).
-
Triple Quadrupole (QqQ) MRM: For high-sensitivity quantitation in pharmacokinetic (PK) or process development studies.
Mechanistic Fragmentation Analysis
Understanding the fragmentation hierarchy is essential for method development. The molecule (MW 334.15) typically ionizes as the protonated pseudomolecular ion [M+H]⁺ (m/z 335.16) in ESI positive mode. However, the lability of the tert-butoxycarbonyl (Boc) group often leads to significant In-Source Fragmentation (ISF).
Primary Fragmentation Pathways (ESI+)
-
Pathway A: Boc Deprotection (Dominant) The most energetically favorable pathway is the neutral loss of isobutene (56 Da) from the Boc group. This occurs readily in the ion source if temperatures or cone voltages are too high, leading to the carbamic acid intermediate (m/z 279) which rapidly decarboxylates to the amine (m/z 235).
-
Diagnostic Transition: 335.2 → 279.1 (Soft CID) or 335.2 → 235.1 (High Energy).
-
-
Pathway B: Cbz Diagnostic Ion The benzyloxycarbonyl (Cbz) group characteristically yields the stable tropylium ion (m/z 91.1 ) upon collision-induced dissociation (CID). This is a high-specificity fragment for confirming the presence of the Cbz moiety.
-
Pathway C: Pyrrolidinone Core Cleavage Further fragmentation of the ring system typically involves the loss of CO (28 Da) from the ketone at position 3, though this is usually less abundant than the protecting group losses.
Fragmentation Pathway Diagram
Figure 1: ESI+ Fragmentation pathway of this compound showing sequential loss of protecting groups.
Comparative Workflow Guide
This section contrasts the performance of High-Resolution MS (HRMS) against Triple Quadrupole (QqQ) workflows.
Workflow A: Structural Integrity & Impurity Profiling (Q-TOF)
Objective: Confirm identity and detect "deprotected" impurities (e.g., mono-Boc or mono-Cbz analogs) formed during storage or synthesis.
-
Instrument: Agilent 6500 Series Q-TOF or Sciex X500R.
-
Key Advantage: Accurate mass (<5 ppm) distinguishes between isobaric interferences.
-
Critical Parameter: Soft Source Conditions . To see the intact parent (335.16), you must minimize In-Source Fragmentation (ISF).
-
Performance Metric:
Workflow B: High-Sensitivity Quantitation (Triple Quad)
Objective: Quantify the intermediate in reaction mixtures or biological matrices.
-
Instrument: Sciex 6500+ or Waters Xevo TQ-XS.
-
Key Advantage: Maximum sensitivity using Multiple Reaction Monitoring (MRM).
-
Strategy: Intentionally drive fragmentation to the stable m/z 91 or m/z 235 ions.
-
Performance Metric:
-
LLOQ: Typically <1 ng/mL.
-
Linearity: 4 orders of magnitude.[1]
-
Performance Comparison Table
| Feature | Q-TOF (Structural ID) | Triple Quad (MRM Quantitation) |
| Primary Ion Target | Intact [M+H]⁺ (335.1602) | Fragment ions (235.1, 91.1) |
| Source Temp | Low (300°C) to prevent ISF | High (500°C+) to boost desolvation |
| Collision Energy | Ramped (10–40 eV) for spectra | Fixed (Optimized per transition) |
| Specificity | High (Exact Mass) | High (Precursor/Product pair) |
| Risk Factor | False negative if parent degrades in source | Cross-talk if m/z 91 is ubiquitous |
Experimental Protocols
Protocol A: Sample Preparation
-
Solvent: Acetonitrile/Water (50:50) + 0.1% Formic Acid.[1] Avoid alcohols (MeOH) if transesterification is suspected during long storage.
-
Concentration: 1 µg/mL for tuning; 100 ng/mL for analysis.
Protocol B: LC-MS/MS Parameters (Quantitation Focus)
These parameters are optimized for a Sciex Triple Quadrupole system but are transferable.
1. Chromatographic Conditions:
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes (Hydrophobic Cbz group requires high %B to elute).
2. MS Source Parameters (ESI+):
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 450°C (Balance between sensitivity and thermal degradation)
-
Declustering Potential (DP): 60 V (Keep moderate to avoid ISF of Boc)
3. MRM Transitions Table:
| Transition Type | Precursor (m/z) | Product (m/z) | CE (eV) | Purpose |
| Quantifier | 335.2 | 235.1 | 25 | Loss of Boc + CO₂ (Most stable) |
| Qualifier 1 | 335.2 | 91.1 | 45 | Cbz Tropylium (High specificity) |
| Qualifier 2 | 335.2 | 279.1 | 15 | Loss of Isobutene (Soft fragment) |
| ISF Monitor | 235.1 | 91.1 | 35 | Monitors if parent degraded in source |
Troubleshooting & Expert Insights
The "Missing Parent" Phenomenon: A common issue with N-Boc-3-pyrrolidinones is the absence of the m/z 335 parent ion in the spectrum.
-
Cause: The Boc group is acid-labile and thermally unstable. High source temperatures or acidic mobile phases can strip the Boc group before the first quadrupole.
-
Solution: If m/z 335 is weak, monitor m/z 279 (the de-isobutenylated species) as a surrogate precursor, or lower the source temperature to 250°C and reduce the Declustering Potential.
Distinguishing Regioisomers: If synthesizing 4-amino-3-pyrrolidinone, be aware of the 3-amino-4-pyrrolidinone isomer. While their MS/MS spectra are similar, the retention time on a C18 column will differ due to the position of the H-bonding ketone relative to the hydrophobic Cbz group.
References
-
Nagi Reddy, P., et al. (2007).[3] "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides." Journal of the American Society for Mass Spectrometry.[3]
-
PubChem. (2025). "1-N-Cbz-3-pyrrolidinone Compound Summary." National Library of Medicine.
-
Restek Corporation. (2021). "13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids." Restek Technical Guides.
-
Matrix Science. (2024). "Peptide Fragmentation Nomenclature and Mechanisms." Mascot Help.
Sources
- 1. policija.si [policija.si]
- 2. didattica.uniroma2.it [didattica.uniroma2.it]
- 3. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Thin Layer Chromatography (TLC) visualization stains for Boc-protected amines
This guide provides an in-depth technical comparison of Thin Layer Chromatography (TLC) visualization methods specifically for Boc-protected amines (tert-butyloxycarbonyl).
Executive Summary & Decision Matrix
Boc-protected amines often present a visualization challenge in organic synthesis. Unlike their Fmoc counterparts (which are UV-active due to the fluorenyl group) or Cbz groups (benzyl UV activity), the Boc group (
While Ninhydrin is the gold standard for free amines, it requires specific thermal activation to detect protected amines. Phosphomolybdic Acid (PMA) and KMnO
Quick Selection Guide
| Stain | Mechanism | Sensitivity (Boc) | Selectivity | Best Use Case |
| Ninhydrin | Condensation (Post-Deprotection) | High (requires heat) | High (Amines only) | Confirming identity as an amine derivative. |
| PMA (Hanessian's) | Oxidation (Redox) | Moderate-High | Low (Universal) | General screening; checking purity against non-amine impurities. |
| KMnO | Strong Oxidation | High | Low (Universal) | Aliphatic Boc-amines; compounds with alkenes/alkynes. |
| Iodine (I | Physisorption/Complexation | Moderate | Low | Non-destructive initial scan before using a permanent stain. |
| Chlorine/Tolidine | N-Chlorination | Very High | High (Amides/Carbamates) | Expert Method: Tricky detection of sterically hindered carbamates. |
Mechanistic Deep Dive
The Ninhydrin "Heat Trick"
Ninhydrin detects free amines (
The Mechanism:
-
Acidolysis/Thermolysis: The standard Ninhydrin stain contains acetic acid. When the TLC plate is heated vigorously (
), the combination of acid and high heat cleaves the acid-labile Boc group. -
Liberation: Isobutene and CO
are released, leaving the free amine salt. -
Ruhemann's Purple: The liberated amine reacts with 2 equivalents of ninhydrin to form the characteristic purple chromophore (Ruhemann’s Purple).[2]
Note: If you do not heat the plate sufficiently, Boc-amines will appear faint or invisible.
Figure 1: The thermal deprotection pathway required for Ninhydrin to visualize Boc-amines.
The Oxidative Approach (PMA & KMnO )
Unlike Ninhydrin, which relies on specific functional group chemistry, PMA and KMnO
-
PMA: The heteropolyacid (Mo
) is reduced by the analyte to Molybdenum Blue (Mo ) upon heating. Boc-amines appear as dark blue/black spots on a yellow-green background. -
KMnO
: Permanganate (Mn , Purple) is reduced to Manganese Dioxide (Mn , Brown). Boc-amines appear as bright yellow/brown spots on a pink background.[1]
Experimental Protocols
A. Ninhydrin (The Specific Stain)
Best for: Distinguishing amines/carbamates from other impurities.
Reagents:
-
100 mL
-Butanol (or Ethanol)[4][5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
3.0 mL Glacial Acetic Acid (Critical for Boc )
Protocol:
-
Wipe the back of the plate.
-
Heat vigorously with a heat gun.
-
Observation: Free amines appear at
. Boc-amines require heating until the plate is quite hot ( ) to trigger deprotection. -
Result: Pink to deep purple spots.
-
B. Phosphomolybdic Acid (PMA) (The Workhorse)
Best for: General purity checks; detecting non-amine impurities.
Reagents:
Protocol:
-
Dip the plate.
-
Heat with a heat gun.
C. Potassium Permanganate (KMnO ) (The Sensitive Stain)
Best for: Aliphatic Boc-amines with no UV activity.
Reagents:
-
1.5 g KMnO
[4][7]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
10 g K
COngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> [4][7]
Protocol:
-
Dip the plate.
-
Heat gently . Overheating turns the entire background brown.[6]
Advanced Technical Comparison: Sensitivity Data
The following data approximates the Limit of Detection (LOD) for a standard aliphatic Boc-amine (e.g.,
| Parameter | Ninhydrin | PMA | KMnO | Iodine Vapor |
| LOD (approx) | 0.5 - 1.0 | 1.0 - 5.0 | 0.5 - 2.0 | 5.0 - 10.0 |
| Stability of Spot | Fades over hours | Permanent | Permanent | Reversible (Fades in min) |
| Background Noise | Low (Clean) | Moderate (Green) | High (Turns Brown) | High (Orange) |
| Boc Specificity | High (via N-atom) | None | None | None |
Expert Insight: The "White Spot" Phenomenon
When using water-based stains (like KMnO
-
Cause: The hydrophobic Boc-compound repels the aqueous stain, preventing the background color (pink/yellow) from wetting that specific area of the silica.
-
Action: This is a valid detection method. Circle the white spots immediately. Upon heating, they will eventually oxidize and turn brown/blue.
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate visualization method for Boc-protected intermediates.
References
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains.[4] Department of Chemistry. [Link]
-
Washington University. (n.d.). TLC Stains and Recipes. [Link]
-
Reach Devices. (n.d.). Thin Layer Chromatography Stains: Recipes and Mechanisms. [Link]
-
Sarpong Group. (2007). Appendix 3: Recipes for TLC Stains. University of California, Berkeley. [Link]
Sources
- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. sarponggroup.com [sarponggroup.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. TLC stains [reachdevices.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 9. VanVeller Lab Resources [group.chem.iastate.edu]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-Boc-4-(Cbz-amino)-3-pyrrolidinone
[1]
Executive Summary & Chemical Context
Compound: 1-Boc-4-(Cbz-amino)-3-pyrrolidinone Role: Advanced Chiral Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Potential Sensitizer.[1]
As a Senior Application Scientist, I emphasize that safety with this compound extends beyond avoiding acute toxicity. This molecule contains two orthogonal protecting groups (Boc and Cbz) on a pyrrolidinone scaffold. While chemically stable under ambient conditions, the primary operational risks are particulate inhalation (dust) and ocular irritation . Furthermore, accidental exposure to strong acids during handling can trigger the cleavage of the Boc group, releasing isobutylene gas and CO₂, creating a pressure hazard in sealed waste containers.
This guide provides a self-validating safety framework for researchers handling this intermediate in drug development workflows.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the specific risks associated with the physicochemical properties of this intermediate.
| Hazard Category | Specific Risk | Mechanism of Action |
| Inhalation | High | As a solid powder, static charge often causes "fly-away" dust.[1] Inhalation may cause respiratory sensitization or mucosal irritation [1]. |
| Ocular | High | Pyrrolidinone derivatives are known severe eye irritants.[2][3][4] Contact can cause reversible to irreversible corneal damage [2]. |
| Dermal | Moderate | Lipophilic nature (due to Boc/Cbz groups) facilitates skin absorption. Potential for allergic dermatitis. |
| Reactivity | Specific | Acid Sensitivity: Contact with strong acids (TFA, HCl) releases CO₂ gas (pressure hazard).[1] Hydrogenation: Cbz group is unstable under H₂/Pd conditions. |
PPE Matrix: A Tiered Approach
Standard laboratory PPE is insufficient for all scales. Use this matrix to select equipment based on your specific operational scale.
Table 1: PPE Specifications
| Component | Standard Scale (<10 g) | Scale-Up (>10 g) | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min.[1] thickness: 0.11 mm) | Double Gloving (Inner: Nitrile, Outer: Extended Cuff Nitrile) | The lipophilic Boc/Cbz groups allow the molecule to permeate thin latex. Nitrile provides superior chemical resistance [3]. |
| Eye Protection | Safety Glasses (with side shields) | Chemical Goggles (Indirect venting) | Fine powders can bypass safety glasses during static discharge.[1] Goggles seal the orbital area. |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Respirator (If outside hood) | Engineering controls (hood) are primary.[1] Respirators are required if weighing outside a contained enclosure. |
| Body Defense | Lab Coat (Cotton/Poly blend) | Tyvek® Sleeves or Apron | Prevents accumulation of dust on personal clothing, reducing secondary exposure outside the lab. |
Decision Logic: PPE Selection Workflow
Follow this logic flow to determine the required safety setup before initiating any experiment.
Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity.
Operational Protocols (Step-by-Step)
A. Weighing & Transfer (Critical Step)
The majority of exposures occur during the transfer of static-prone solids.[1]
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation:
-
The Problem: Boc-protected amino ketones are often fluffy, electrostatic solids.[1]
-
The Fix: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder. This prevents the powder from "jumping" onto gloves or the bench.
-
-
Transfer: Use a wide-mouth funnel. Do not dump; pour slowly to minimize aerosolization.
B. Reaction Setup
-
Solvent Compatibility: This compound is soluble in DCM, Ethyl Acetate, and DMSO.
-
Acid Warning: If the reaction involves deprotection (e.g., using TFA), gas evolution (CO₂/Isobutylene) will occur.
-
Protocol: Ensure the reaction vessel is vented (e.g., via a needle or bubbler). Never seal a Boc-deprotection reaction tightly.[1]
-
Emergency Response & Disposal
Spill Response Workflow
If a spill occurs, immediate containment is necessary to prevent tracking the irritant through the facility.
Figure 2: Protocol for safely managing spills to minimize aerosolization.
Waste Disposal[1][6][7][8]
-
Classification: Non-halogenated organic solvent waste (if dissolved) or Solid Hazardous Waste.
-
Segregation: Do not mix with strong acids in the waste stream to prevent delayed gas evolution in waste drums.
-
Method: High-temperature incineration is the preferred disposal method for organic intermediates containing nitrogen [4].[1]
References
-
PubChem. Compound Summary: 1-Boc-3-pyrrolidinone (Analog Hazard Data). National Library of Medicine. Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Available at: [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
